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molecular formula C23H28N2O B8743231 Bis(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl) ketone CAS No. 80822-78-2

Bis(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl) ketone

Cat. No. B8743231
M. Wt: 348.5 g/mol
InChI Key: SXTAHUUIDOMSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04535052

Procedure details

To 400 ml absolute ethanol was added with stirring 16 g (0.0478 mole) bis-(N-ethyl-1,2,3,4-tetrahydro-6-quinolyl)methane, prepared as described in A, and 23.82 g chloranil. The green mixture was heated to reflux for 1 hour, cooled to room temperature over 1 hour and rotary evaporated to dryness. The residue was taken up in methylene chloride and eluted through neutral Woelm Alumina. A red solid remained on the top of the column. The fractions were rotary evaporated to dryness and the oil taken up in ethanol to yield light yellow crystals which were collected by filtration to give 6.06 g, mp 120°-120.5° C. (36.4% yield). An ultraviolet spectrum in ethanol gave a λmax of 382 nm. ε was 40,500.
Name
bis-(N-ethyl-1,2,3,4-tetrahydro-6-quinolyl)methane
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
23.82 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:12]2[C:7](=[CH:8][C:9]([CH2:13][C:14]3[CH:15]=[C:16]4[C:21](=[CH:22][CH:23]=3)[N:20]([CH2:24][CH3:25])[CH2:19][CH2:18][CH2:17]4)=[CH:10][CH:11]=2)[CH2:6][CH2:5][CH2:4]1)[CH3:2].C1(Cl)C(=O)C(Cl)=C(Cl)C(=[O:29])C=1Cl>C(O)C>[CH2:24]([N:20]1[C:21]2[C:16](=[CH:15][C:14]([C:13]([C:9]3[CH:8]=[C:7]4[C:12](=[CH:11][CH:10]=3)[N:3]([CH2:1][CH3:2])[CH2:4][CH2:5][CH2:6]4)=[O:29])=[CH:23][CH:22]=2)[CH2:17][CH2:18][CH2:19]1)[CH3:25]

Inputs

Step One
Name
bis-(N-ethyl-1,2,3,4-tetrahydro-6-quinolyl)methane
Quantity
16 g
Type
reactant
Smiles
C(C)N1CCCC2=CC(=CC=C12)CC=1C=C2CCCN(C2=CC1)CC
Step Two
Name
Quantity
23.82 g
Type
reactant
Smiles
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
The green mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
rotary evaporated to dryness
WASH
Type
WASH
Details
eluted through neutral Woelm Alumina
CUSTOM
Type
CUSTOM
Details
The fractions were rotary evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to yield light yellow crystals which
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
to give 6.06 g, mp 120°-120.5° C. (36.4% yield)

Outcomes

Product
Name
Type
Smiles
C(C)N1CCCC2=CC(=CC=C12)C(=O)C=1C=C2CCCN(C2=CC1)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 36.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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